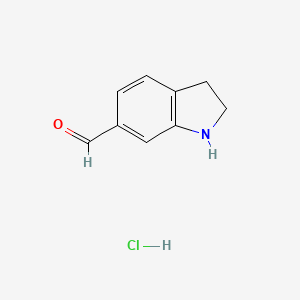

Indoline-6-carbaldehyde hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-6-7-1-2-8-3-4-10-9(8)5-7;/h1-2,5-6,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNGNSZTMBQOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696278 | |

| Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-96-2 | |

| Record name | 1H-Indole-6-carboxaldehyde, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Indoline-6-carbaldehyde Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: Navigating the Nomenclature and Strategic Value of the Indoline Core

The indoline scaffold is a cornerstone in modern medicinal chemistry, prized for its three-dimensional structure which imparts favorable physicochemical properties for drug development, such as increased solubility and improved pharmacokinetic profiles compared to its flat, aromatic indole counterpart.[1] This guide focuses on a specific, functionalized indoline derivative, Indoline-6-carbaldehyde, a versatile building block for the synthesis of novel therapeutics.

A critical point of clarification is the nomenclature and availability of this compound. While the aromatic precursor, 1H-Indole-6-carboxaldehyde , is commercially available and has the assigned CAS number 1196-70-9 , "Indoline-6-carbaldehyde hydrochloride" does not have a readily identifiable CAS number.[2] This suggests that it is primarily a synthetic intermediate, prepared as needed, rather than a cataloged chemical. This guide will, therefore, provide a comprehensive overview of its likely synthesis from the indole precursor, its expected characterization, and its potential applications as a strategic intermediate in drug discovery programs. The hydrochloride salt form is anticipated to enhance the compound's stability and solubility in aqueous media, a common practice in pharmaceutical development.

Physicochemical and Spectroscopic Profile

The conversion of the indole ring to an indoline results in predictable changes in the molecule's properties, which are crucial for its characterization and further use.

Predicted Physicochemical Properties

| Property | 1H-Indole-6-carboxaldehyde | Predicted Indoline-6-carbaldehyde | Rationale for Change |

| CAS Number | 1196-70-9[2] | Not established | Likely a non-cataloged synthetic intermediate. |

| Molecular Formula | C₉H₇NO[3] | C₉H₉NO | Addition of two hydrogen atoms across the C2-C3 double bond. |

| Molecular Weight | 145.16 g/mol [3] | 147.17 g/mol | Increased by the mass of two hydrogen atoms. |

| Appearance | Solid[4] | Expected to be a solid or oil | Saturation of the pyrrole ring can lower the melting point. |

| Solubility | Soluble in organic solvents | Expected to have increased aqueous solubility, especially as the HCl salt. | The presence of a basic secondary amine in the indoline ring allows for salt formation. |

Spectroscopic Characterization

The reduction of the indole to the indoline ring system leads to distinct and readily identifiable changes in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change will be the disappearance of the signals corresponding to the C2 and C3 protons of the indole ring. In their place, two new aliphatic signals, typically multiplets around 3.0-3.5 ppm, will appear, corresponding to the -CH₂-CH₂- protons of the indoline ring. The aromatic protons and the aldehyde proton (around 9-10 ppm) will remain, although their chemical shifts may be slightly altered.

-

¹³C NMR: The signals for the sp² carbons at C2 and C3 of the indole ring will be replaced by two new signals for sp³ carbons in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of Indoline-6-carbaldehyde will be characterized by:

-

N-H Stretch: A sharp absorption band in the region of 3300-3400 cm⁻¹ corresponding to the secondary amine of the indoline ring. This is a key difference from the indole precursor.

-

C=O Stretch: A strong absorption band around 1670-1700 cm⁻¹ for the aldehyde carbonyl group.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS):

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 147, corresponding to the molecular weight of the indoline-6-carbaldehyde free base.[5] The fragmentation pattern will differ from that of indole-6-carboxaldehyde, reflecting the saturated heterocyclic ring.[3][6]

Synthesis of Indoline-6-carbaldehyde Hydrochloride: A Strategic Approach

The synthesis of Indoline-6-carbaldehyde hinges on the selective reduction of the indole C2-C3 double bond of 1H-Indole-6-carboxaldehyde without affecting the aldehyde functional group. This requires a chemoselective reducing agent.

Conceptual Synthetic Workflow

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Indole-6-carboxaldehyde 97 1196-70-9 [sigmaaldrich.com]

- 3. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Indoline-7-carboxaldehyde | C9H9NO | CID 1481333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-6-carboxaldehyde [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of Indoline-6-carbaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties of Indoline-6-carbaldehyde hydrochloride. As a crucial heterocyclic building block in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for its effective application in synthesis, formulation, and biological screening. This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and the underlying chemical principles.

Chemical Identity and Structure

Indoline-6-carbaldehyde hydrochloride is the hydrochloride salt of 2,3-dihydro-1H-indole-6-carbaldehyde. The indoline core is a saturated bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The carbaldehyde group at the 6-position and the formation of a hydrochloride salt at the nitrogen atom are key functional features influencing its chemical behavior.

Molecular Structure:

Caption: Chemical structure of Indoline-6-carbaldehyde hydrochloride.

Based on the structure of the parent indole, Indole-6-carboxaldehyde, the molecular formula for the free base (Indoline-6-carbaldehyde) is C₉H₉NO. The addition of hydrogen chloride (HCl) results in the hydrochloride salt.

Tabulated Physical Properties

The following table summarizes the key physical properties of Indoline-6-carbaldehyde hydrochloride and its related parent compound, Indole-6-carboxaldehyde, for comparative purposes. It is important to note that specific experimental data for the hydrochloride salt is not widely available in the public domain. The properties of the hydrochloride are therefore inferred based on the properties of the free base and general chemical principles.

| Property | Indole-6-carboxaldehyde | Indoline-6-carbaldehyde Hydrochloride | Data Source / Rationale |

| CAS Number | 1196-70-9[1] | Not explicitly found; 936141-86-9 may be related but requires verification. | [1] |

| Molecular Formula | C₉H₇NO[1] | C₉H₁₀ClNO | Calculated from the free base. |

| Molecular Weight | 145.16 g/mol [1] | 183.63 g/mol | Calculated from the free base and HCl. |

| Appearance | Solid[1] | Expected to be a crystalline solid. | General property of hydrochloride salts of organic amines. |

| Melting Point | 127-131 °C[2] | Expected to be significantly higher than the free base. | Salt formation increases lattice energy. |

| Boiling Point | Not available. | Decomposes upon heating. | Hydrochloride salts typically decompose at high temperatures rather than boil. |

| Solubility | Insoluble in water.[3] Soluble in DMSO.[3] | Expected to have increased solubility in water and polar protic solvents (e.g., ethanol, methanol). | The ionic nature of the hydrochloride salt enhances solubility in polar solvents. |

In-depth Discussion of Physical Properties

Molecular Weight and Formula

The molecular formula of the free base, Indoline-6-carbaldehyde, is C₉H₉NO. The molecular weight is calculated from the atomic weights of its constituent atoms. The hydrochloride salt is formed by the reaction of the basic nitrogen atom of the indoline ring with hydrochloric acid. This adds one hydrogen and one chlorine atom, leading to the molecular formula C₉H₁₀ClNO and a corresponding increase in molecular weight.

Melting Point

The melting point of a compound is a measure of the energy required to overcome the forces holding the molecules together in a crystal lattice. For Indole-6-carboxaldehyde, a melting point of 127-131 °C has been reported.[2] The conversion of the free base to its hydrochloride salt introduces strong ionic interactions within the crystal lattice. These electrostatic forces are significantly stronger than the intermolecular forces present in the free base, thus a substantially higher melting point is expected for Indoline-6-carbaldehyde hydrochloride.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Indole-6-carboxaldehyde is reported to be insoluble in water but soluble in dimethyl sulfoxide (DMSO).[3] The formation of the hydrochloride salt drastically alters the solubility profile. The presence of the charged ammonium ion and the chloride counter-ion allows for strong interactions with polar solvent molecules, particularly water and lower alcohols. Therefore, Indoline-6-carbaldehyde hydrochloride is anticipated to exhibit significantly enhanced solubility in aqueous and polar protic solvents compared to its free base.

Experimental Protocols for Physical Property Determination

The following section details the standard experimental methodologies for the characterization of a novel chemical entity like Indoline-6-carbaldehyde hydrochloride.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline Indoline-6-carbaldehyde hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Rationale: Understanding the solubility in various solvents is crucial for reaction setup, purification, and formulation.

Methodology (Thermodynamic Solubility):

-

Solvent Selection: A range of solvents of varying polarity is chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: A known excess amount of Indoline-6-carbaldehyde hydrochloride is added to a fixed volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

-

Expected Signals: The ¹H NMR spectrum of Indoline-6-carbaldehyde hydrochloride is expected to show distinct signals for the aldehydic proton (downfield, typically 9-10 ppm), the aromatic protons, and the aliphatic protons of the indoline ring. The protons on the nitrogen and the adjacent carbon atoms will be influenced by the positive charge, likely causing a downfield shift compared to the free base.

-

Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) and transferred to an NMR tube.

¹³C NMR (Carbon-13 NMR):

-

Expected Signals: The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde (typically 190-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the indoline ring.

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: Key characteristic peaks are expected for the N-H stretch of the ammonium salt (broad, ~2400-2800 cm⁻¹), the C=O stretch of the aldehyde (strong, ~1680-1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion: In a technique like Electrospray Ionization (ESI), the molecular ion of the free base ([M+H]⁺) is expected to be observed at an m/z corresponding to the molecular weight of the free base plus a proton. For Indoline-6-carbaldehyde, this would be around m/z 148.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed overview of the physical properties of Indoline-6-carbaldehyde hydrochloride, a compound of significant interest in synthetic and medicinal chemistry. While experimental data for this specific salt is limited, a comprehensive understanding can be built upon the known properties of its parent compound, Indole-6-carboxaldehyde, and fundamental chemical principles. The provided experimental protocols offer a robust framework for the in-house characterization of this and other novel chemical entities, ensuring data integrity and facilitating its application in research and development.

References

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved January 26, 2026, from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Strychnine. Retrieved January 26, 2026, from [Link]

-

NIST WebBook. (n.d.). Indole-6-carboxaldehyde. Retrieved January 26, 2026, from [Link]

Sources

The Indoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indoline Core

The indoline scaffold, a heterocyclic aromatic compound, has cemented its position as a cornerstone in medicinal chemistry.[1] Its rigid, bicyclic structure offers a versatile framework for designing potent and selective ligands that can interact with a diverse array of biological targets.[1] This inherent structural advantage has propelled the indoline nucleus to the forefront of drug discovery, leading to the development of numerous bioactive molecules with applications in oncology, infectious diseases, and inflammatory conditions.[1][2] This guide provides a comprehensive overview of the discovery, biological significance, and synthetic strategies for accessing substituted indoline scaffolds, offering field-proven insights for professionals in drug development.

The Biological Versatility of Substituted Indolines: A Privileged Scaffold

The indoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a pharmacophore for a wide range of biological targets.[3] This versatility stems from its unique electronic and steric properties, which can be readily modulated through substitution at various positions on the bicyclic ring system.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Indoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth and proliferation.[1][4]

Table 1: Anticancer Activity of Representative Indoline Derivatives

| Compound/Drug Name | Target Kinase(s) | Cell Line | IC50 (µM) |

| Sunitinib | VEGFR-2, PDGFR-β, c-KIT | - | 0.01 (VEGFR-2) |

| Nintedanib (BIBF 1120) | VEGFR, FGFR, PDGFR | - | 0.02 (VEGFR-2) |

| Indoline-chalcone derivative | Tubulin Polymerization | MCF-7 | 0.0003 - 0.009 |

| Spirooxindole derivative | HER2, HER3 | MCF-7 | 3.88 - 5.83 |

Source: Adapted from BenchChem[1]

The mechanism of action for many indoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates and disrupting signal transduction pathways that drive tumor growth.

Caption: Kinase inhibition by indoline-based drugs.

Antibacterial and Antimicrobial Potential: A Renewed Focus

In an era of increasing antibiotic resistance, the indoline scaffold has garnered renewed interest for the development of novel antibacterial agents.[3][5] Some indoline-containing compounds have demonstrated direct antibacterial activity, while others act as resistance-modifying agents (RMAs), enhancing the efficacy of existing antibiotics.[3] Computational studies have shown that indoline derivatives can exhibit strong binding interactions with bacterial enzymes like DNA gyrase B, suggesting a potential mechanism for their antimicrobial effects.[5]

Anti-inflammatory and Antioxidant Properties

Substituted indolines have also shown significant promise as anti-inflammatory and antioxidant agents.[6] Certain derivatives can protect cells from oxidative stress and reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6] The anti-inflammatory activity of some indoline compounds has been observed at concentrations significantly lower than that of the unsubstituted parent molecule, highlighting the importance of specific substitution patterns.[6]

Synthetic Strategies for Accessing Substituted Indoline Scaffolds

The therapeutic potential of indoline derivatives has driven the development of diverse and efficient synthetic methodologies for their preparation. These strategies often focus on the construction of the indoline core or the functionalization of a pre-existing indoline ring system.

Palladium-Catalyzed Intramolecular C-H Amination

A powerful and widely used method for the synthesis of indolines is the palladium-catalyzed intramolecular amination of C(sp²)-H bonds.[7] This approach typically involves the use of a directing group, such as picolinamide (PA) or 2-pyridinesulfonyl, to facilitate the cyclization of a β-arylethylamine substrate.[7]

Experimental Protocol: Pd(II)-Catalyzed Intramolecular C-H Amination

-

Substrate Preparation: Synthesize the N-protected β-arylethylamine substrate. The choice of protecting/directing group (e.g., 2-pyridinesulfonyl) is crucial for the efficiency of the C-H activation step.

-

Reaction Setup: In a reaction vessel, combine the N-protected β-arylethylamine, a palladium(II) catalyst (e.g., Pd(OAc)₂), and an oxidant (e.g., PhI(OAc)₂).

-

Solvent and Conditions: Dissolve the reactants in a suitable solvent, such as a mixture of acetic acid and trifluoroacetic acid. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture and perform an aqueous workup. Purify the crude product by column chromatography to obtain the desired substituted indoline.

-

Deprotection: If necessary, remove the protecting group to yield the final indoline product. The 2-pyridinesulfonyl group can be readily cleaved under appropriate conditions.[7]

Caption: Palladium-catalyzed indoline synthesis workflow.

Multi-component Reactions and Cycloadditions

Multi-component reactions (MCRs) and cycloaddition strategies offer an atom- and step-economical approach to constructing complex polycyclic fused indoline scaffolds.[8][9] These methods allow for the rapid generation of molecular diversity from simple starting materials. For instance, the reaction of indoles with 1,2-diaza-1,3-dienes can proceed through either a [4+2] or a [3+2] cycloaddition pathway, depending on the substitution pattern of the indole, to yield different polycyclic indoline structures.[8][9]

Functionalization of the Indole Ring

In addition to de novo synthesis of the indoline core, the direct functionalization of the indole ring is a valuable strategy for accessing novel derivatives.[10] Palladium-catalyzed methods have been developed for the regioselective arylation of indolines at the C-7 position.[11] Furthermore, various other catalytic systems have been employed to introduce substituents at different positions of the indole nucleus, expanding the accessible chemical space for drug discovery.[10]

Conclusion and Future Perspectives

The substituted indoline scaffold continues to be a highly productive area of research in medicinal chemistry. Its prevalence in clinically approved drugs and its diverse range of biological activities underscore its importance as a privileged core structure.[12][13][14] Future advancements in synthetic methodologies, particularly in the realm of asymmetric catalysis and late-stage functionalization, will undoubtedly lead to the discovery of novel indoline-based therapeutics with improved efficacy and selectivity. The continued exploration of the chemical space around the indoline nucleus holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

-

ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

Singh, A., Kumar, N., Sood, D., Singh, S., Awasthi, A., Tomar, V., & Chandra, R. (2019). Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach. Current Topics in Medicinal Chemistry, 18(23), 2056–2065. [Link]

-

ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828–4844. [Link]

-

Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Chen, H. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(4), 1585. [Link]

-

Jourd'heuil, D., Villa, J. A., Rindy, J., & Jourd'heuil, F. L. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4437–4454. [Link]

-

Royal Society of Chemistry. (n.d.). Elegant Synthetic Routes to Indole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

-

ACS Publications. (2020, August 12). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

PURKH. (n.d.). Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of some indoline derivatives. Retrieved from [Link]

-

Chulalongkorn University Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes to bioactive indole compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link]

-

News-Medical.net. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoline synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 11. Elegant Synthetic Routes to Indole Derivatives Home [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Indoline-6-carbaldehyde Hydrochloride: A Technical Guide for Researchers

Introduction

Indoline-6-carbaldehyde hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif, featuring an indoline core, an aldehyde functional group, and a hydrochloride salt, presents a unique combination of chemical properties that necessitate a thorough understanding of its stability and appropriate handling procedures. This guide provides an in-depth analysis of the factors influencing the stability of Indoline-6-carbaldehyde hydrochloride, outlines its principal degradation pathways, and offers evidence-based recommendations for its storage and handling to ensure its integrity in research and development settings.

Physicochemical Properties and Inherent Stability Considerations

Indoline-6-carbaldehyde hydrochloride is a solid material whose stability is governed by the interplay of its three key structural features: the indoline ring, the aromatic aldehyde, and the hydrochloride salt.

| Property | Implication for Stability |

| Indoline Ring | The saturated heterocyclic amine portion of the indoline ring is susceptible to oxidation, which can lead to aromatization to the corresponding indole. This process can be catalyzed by light, air (oxygen), and certain metal ions. |

| Aromatic Aldehyde | Aldehydes are prone to oxidation, readily converting to the corresponding carboxylic acid. This autoxidation can be initiated by atmospheric oxygen and accelerated by light and heat. Aromatic aldehydes can also undergo other reactions such as Cannizzaro reactions under strongly basic conditions. |

| Hydrochloride Salt | The hydrochloride salt enhances the compound's solubility in polar solvents and can improve its overall stability compared to the free base. However, it can also render the compound hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can then participate in hydrolytic degradation pathways and can also affect the solid-state properties of the material. |

Predicted Degradation Pathways

Based on the functional groups present in Indoline-6-carbaldehyde hydrochloride, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Oxidative Degradation

Oxidation is a primary degradation route for this molecule. Two main sites are susceptible to oxidation:

-

Oxidation of the Aldehyde Group: The aldehyde functional group is readily oxidized to a carboxylic acid, forming Indoline-6-carboxylic acid hydrochloride. This is a common degradation pathway for many aldehyde-containing compounds and can be initiated by atmospheric oxygen.

-

Oxidation of the Indoline Ring: The indoline ring can be oxidized to the corresponding indole, yielding Indole-6-carbaldehyde hydrochloride. This aromatization is a common transformation for indoline derivatives.

Caption: Predicted major oxidative degradation pathways.

Hydrolytic Degradation

While the core structure is generally stable to hydrolysis, the hydrochloride salt's hygroscopicity can introduce water, which may facilitate degradation, particularly under non-neutral pH conditions. In aqueous solutions, the pH will be acidic due to the hydrochloride salt. Under strongly basic conditions, disproportionation of the aldehyde via the Cannizzaro reaction could occur, though this is less likely under typical storage conditions.

Photodegradation

Aromatic systems and aldehydes can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent complex degradation pathways, including polymerization and the formation of colored impurities. The indoline ring can also be light-sensitive[1].

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, the following storage and handling procedures are recommended. These protocols are designed to create a self-validating system where adherence to the procedures inherently protects the compound's integrity.

Long-Term Storage

For long-term storage, Indoline-6-carbaldehyde hydrochloride should be stored under the following conditions:

-

Temperature: A temperature of -20°C is recommended for long-term storage. A safety data sheet for a related indoline compound suggests storage in a -70°C freezer, which provides an even greater margin of safety against thermal degradation[1].

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

-

Light: The material must be protected from light by using amber vials or by wrapping the container in aluminum foil.

-

Container: Use a tightly sealed container to prevent the ingress of air and moisture.

| Condition | Recommendation | Rationale |

| Temperature | -20°C (ideal) or -70°C (optimal) | Minimizes rates of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the indoline ring and aldehyde group. |

| Light | Protect from light (Amber vial) | Prevents photolytic degradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and minimizes hygroscopic effects. |

Short-Term Storage and Handling

For routine laboratory use, the following practices should be observed:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Weigh out the required amount of material quickly and in a dry environment (e.g., a glove box or a balance with a draft shield).

-

Reseal the container tightly immediately after use, and if possible, purge the headspace with an inert gas before re-sealing.

-

For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures, protected from light, and ideally under an inert atmosphere. The stability of the compound in different solvents and pH conditions should be experimentally determined.

Experimental Workflow for Stability Assessment (Forced Degradation Study)

To experimentally verify the stability of Indoline-6-carbaldehyde hydrochloride and identify its degradation products, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Caption: A typical workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of Indoline-6-carbaldehyde hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light, for a defined period.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.

-

Also, expose the stock solution to the same thermal stress.

-

At regular intervals, withdraw samples, dissolve/dilute them, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to a UV light source (e.g., 254 nm) or a photostability chamber.

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

At regular intervals, withdraw samples and analyze.

-

-

Analysis:

-

All samples should be analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a UV detector. The method must be validated to ensure it can separate the parent compound from all potential degradation products.

-

Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products, which will aid in their structural elucidation.

-

Conclusion

Indoline-6-carbaldehyde hydrochloride is a valuable research chemical that requires careful handling and storage to maintain its chemical integrity. The primary degradation pathways are predicted to be oxidation of the aldehyde group and the indoline ring, with potential contributions from photolytic and hydrolytic degradation, especially in the presence of moisture. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, researchers can ensure the reliability of their experimental results. Furthermore, the implementation of a systematic forced degradation study is a critical step in fully characterizing the stability profile of this compound and is highly recommended for any drug development program in which it is a key intermediate.

References

- Sigma-Aldrich. Safety Data Sheet. (This is a general reference to the type of information found in a Safety Data Sheet for a related compound, as a specific one for Indoline-6-carbaldehyde hydrochloride was not publicly available).

-

ICH, Q1A(R2). Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. ([Link])

-

ICH, Q1B. Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. ([Link])

- Alsante, K. M., et al. "The role of forced degradation in pharmaceutical development." Pharmaceutical Technology 35.6 (2011): 56-65.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. (A comprehensive book on the topic).

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Indoline-6-carbaldehyde Hydrochloride in Modern Heterocyclic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Indoline-6-carbaldehyde hydrochloride as a versatile building block in heterocyclic synthesis. We move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering detailed, field-tested protocols for the synthesis of complex molecular architectures. This guide emphasizes the strategic importance of the indoline core, a privileged scaffold in medicinal chemistry, and demonstrates how the unique functionalities of this specific reagent can be leveraged to create novel pyrimidines, β-carbolines, and pyrazolines.

Introduction: A Privileged Scaffold with Untapped Potential

The indoline scaffold is a cornerstone in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and ability to engage in critical biological interactions.[1] Indoline-6-carbaldehyde hydrochloride presents itself as a particularly valuable synthon for several reasons:

-

Dual Functionality: It possesses two key reactive handles—the electrophilic aldehyde and the nucleophilic secondary amine (after deprotonation)—allowing for sequential or one-pot multicomponent reactions.

-

Aromatic Reactivity: The benzene ring, activated by the electron-donating amino group, is primed for electrophilic substitution, offering a pathway for further derivatization.

-

Structural Rigidity: The fused bicyclic system provides a rigid framework, which is often desirable in drug design to reduce conformational flexibility and improve binding affinity.

The hydrochloride salt form ensures stability and enhances shelf-life; however, it necessitates a crucial deprotonation step in most reaction schemes to unmask the nucleophilicity of the indoline nitrogen. This guide will explicitly address this requirement in the provided protocols.

Reagent Profile and Handling

Before utilization, it is crucial to understand the fundamental properties and handling requirements of Indoline-6-carbaldehyde hydrochloride.

| Property | Data |

| Chemical Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol |

| Appearance | Typically an off-white to light yellow crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar solvents |

| Storage | Store in a cool, dry place, away from light and moisture |

| Key Reactive Sites | Aldehyde (C6), Secondary Amine (N1), Aromatic Ring (C5, C7) |

Handling Protocol:

-

Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Deprotonation: For reactions requiring a nucleophilic indoline nitrogen, the hydrochloride salt must be neutralized. This is typically achieved by adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or a mild inorganic base (e.g., NaHCO₃, K₂CO₃) to the reaction mixture. The choice of base should be compatible with the overall reaction conditions.

Core Reactivity: A Mechanistic Overview

The synthetic utility of Indoline-6-carbaldehyde is rooted in the interplay between its functional groups. The aldehyde is a classic electrophile, while the indoline ring system, governed by the powerful ortho-, para-directing secondary amine, dictates the regioselectivity of aromatic substitutions.

Caption: Key reactive centers of the Indoline-6-carbaldehyde core.

Application in Heterocyclic Synthesis: Detailed Protocols

The following protocols have been designed to illustrate the versatility of Indoline-6-carbaldehyde hydrochloride in constructing diverse and medicinally relevant heterocyclic systems.

Protocol A: Synthesis of Indoline-Fused β-Carbolines via the Pictet-Spengler Reaction

Principle: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydro-β-carboline scaffolds, which are prevalent in natural products and alkaloids.[2] In this protocol, the aldehyde functionality of our substrate reacts with tryptamine to form a Schiff base, which then undergoes an intramolecular electrophilic attack on the electron-rich indole C2 position to construct the new heterocyclic ring.

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of Indoline

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indoline Formylation. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the formylation of the indoline scaffold. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the complexities of this crucial synthetic transformation.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Q1: My yield of the desired 5-formylindoline is unexpectedly low. What are the likely causes and how can I improve it?

A low yield in the formylation of indoline, especially when targeting the C5 position, can be attributed to several factors ranging from reagent stability to competing side reactions.

-

Cause 1: Incomplete Reaction/Poor Conversion

-

Explanation: The Vilsmeier reagent (the electrophile in a Vilsmeier-Haack reaction) is generated in situ from a formamide source (like DMF) and a dehydrating agent (like POCl₃).[1] This reagent is sensitive to moisture and can decompose before it reacts with the indoline substrate. Indoline itself is a moderately activated aromatic system; its reactivity is lower than indole but higher than benzene. Inefficient generation or premature decomposition of the electrophile will lead to poor conversion.

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. DMF should be freshly distilled or from a sealed bottle.

-

Reagent Stoichiometry & Addition: The Vilsmeier reagent is typically formed at 0-5 °C before the addition of the indoline.[2] Ensure the correct stoichiometry is used (typically 1.1 to 1.5 equivalents of the Vilsmeier reagent). A slow, controlled addition of indoline to the pre-formed reagent can prevent temperature spikes and reagent decomposition.

-

Reaction Temperature: While the reagent is formed at a low temperature, the formylation step may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time for your specific substrate. Overheating can lead to degradation.

-

-

-

Cause 2: Competing Side Reactions - Oxidation

-

Explanation: A significant and often overlooked side reaction is the in situ oxidation of the indoline to the corresponding indole. Indoles are significantly more electron-rich and will readily undergo electrophilic substitution at the C3 position, consuming your starting material and reagents to form an undesired byproduct (3-formylindole).[3]

-

Troubleshooting Steps:

-

Protect the N-H group: The nitrogen lone pair in indoline is the primary activating group. Protecting it, for example as an N-acetyl or N-tosyl derivative, can modulate the reactivity and sometimes prevent oxidation. However, this also deactivates the ring, potentially requiring harsher conditions. A more common strategy is N-formylation, which can sometimes occur as a competing pathway.

-

Use Milder Reagents: If oxidation is a persistent issue, consider alternatives to the classical Vilsmeier-Haack conditions.[4]

-

-

-

Cause 3: Product Degradation during Workup

-

Explanation: The workup for a Vilsmeier-Haack reaction typically involves quenching with an aqueous base (e.g., NaHCO₃ or NaOH solution) to hydrolyze the intermediate iminium salt to the final aldehyde.[5] If the pH becomes too high or the temperature is not controlled, sensitive functional groups on your molecule could be compromised, or polymerization could occur.

-

Troubleshooting Steps:

-

Controlled Quench: Perform the aqueous quench at a low temperature (e.g., 0 °C) by slowly adding the reaction mixture to a chilled basic solution with vigorous stirring.

-

pH Monitoring: Ensure the final pH is only slightly basic (pH 8-9) to ensure complete hydrolysis without causing degradation.

-

-

Q2: I'm observing a dark, tar-like substance in my reaction flask. What is causing this polymerization and how can I prevent it?

The formation of resinous or polymeric material is a common issue when dealing with electron-rich heterocycles under acidic conditions.

-

Explanation: Indoline, particularly if it has an unprotected N-H group, can be susceptible to acid-catalyzed polymerization.[6] The strong acids generated during the Vilsmeier-Haack reaction (from POCl₃) can protonate the indoline, and this activated species can then react with other indoline molecules, leading to insoluble polymeric byproducts. This is exacerbated at higher temperatures.

-

Preventative Measures:

-

Temperature Control: Strictly maintain the recommended temperature profile. Form the Vilsmeier reagent at 0-5 °C and avoid excessive heating during the formylation step.[2]

-

Order of Addition: Always add the indoline substrate to the pre-formed Vilsmeier reagent. Adding POCl₃ directly to a mixture of DMF and indoline can create localized areas of high acid concentration, promoting polymerization.

-

N-Protection: Protecting the indoline nitrogen, for example with an acetyl group, can significantly reduce its propensity to polymerize under acidic conditions.

-

Q3: My formylation is not regioselective. How can I control formylation at the C5 versus the C7 position?

-

Explanation: For an unsubstituted indoline, formylation occurs predominantly at the C5 position. This is because the nitrogen atom directs electrophilic substitution to the para position (C5) through resonance. The ortho positions (C7 and C4) are less favored due to steric hindrance from the pyrrolidine ring and the N-substituent. However, the presence of other substituents on the benzene ring can alter this selectivity.

-

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -CH₃) at C6 will strongly activate the ortho position (C5) and the para position (C7), potentially leading to a mixture of products. An EDG at C7 will strongly direct formylation to the C5 position.

-

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN) will deactivate the ring, making formylation more difficult. An EWG at C6 will favor formylation at C5 over C7.

-

-

Strategies for Controlling Regioselectivity:

-

Blocking Groups: If you have a persistent issue with a mixture of isomers, consider introducing a temporary blocking group at the undesired position, if chemically feasible.

-

Directed Ortho Metalation (DoM): For precise control, particularly for C7 functionalization, a DoM strategy can be employed. This involves using a directing group on the nitrogen (e.g., a pivaloyl or carbamate group) and a strong base (like n-BuLi or s-BuLi) to deprotonate the C7 position, followed by quenching with a formylating agent.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for indoline formylation, and what are their pros and cons?

Several classical and modern methods exist for formylation. The choice depends on the substrate's reactivity, functional group tolerance, and desired scale.

| Method | Reagents | Typical Conditions | Pros | Cons |

| Vilsmeier-Haack | DMF, POCl₃ (or Oxalyl Chloride) | 0 °C to 100 °C | High-yielding for activated arenes, widely used, cost-effective.[1] | Harsh acidic conditions, sensitive to moisture, risk of polymerization, not suitable for acid-sensitive substrates.[4] |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid) | 70 °C to 150 °C | Milder than Vilsmeier-Haack, useful for phenols.[7] | Often lower yields, can result in di-formylation or resin formation.[8] |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | 50 °C to 70 °C | Useful for phenols, operates under basic conditions. | Involves dichlorocarbene intermediate which can lead to ring expansion in heterocycles like indoles/pyrroles, often low yields, uses hazardous chloroform.[9][10] |

| Metal-Free Photoredox | Amine (e.g., TMEDA) as carbon source, Photosensitizer (e.g., Rose Bengal), Visible Light, O₂ | Room Temperature | Extremely mild conditions, "green" approach using air as oxidant.[11] | May require specific equipment, substrate scope can be limited. |

Q2: What is the mechanism of the Vilsmeier-Haack reaction and its key side reaction, oxidation?

Understanding the mechanism is crucial for troubleshooting. The process involves two main stages: formation of the electrophile and the electrophilic aromatic substitution.

Caption: A troubleshooting flowchart for diagnosing failed indoline formylation reactions.

The reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich indoline then attacks this electrophile, followed by hydrolysis to yield the aldehyde.

Caption: The two-stage mechanism of the Vilsmeier-Haack formylation of indoline.

A common side reaction involves the oxidation of the indoline starting material to a more reactive indole intermediate. This indole is then rapidly formylated at the C3 position, acting as a sink for both the starting material and the Vilsmeier reagent.

Caption: The oxidation of indoline to indole leads to the undesired C3-formylated byproduct.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of Indoline

This protocol is a general guideline and should be adapted based on the specific substrate and laboratory safety procedures.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for 30-45 minutes. The formation of a pale yellow or white solid indicates the Vilsmeier reagent has formed.

-

Formylation: Dissolve indoline (1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

-

Add the indoline solution dropwise to the Vilsmeier reagent suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup and Purification: a. Cool the reaction mixture back to 0 °C. b. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. Stir vigorously until the effervescence ceases and the pH is ~8. c. The product may precipitate out of the solution. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 5-formylindoline.

References

-

ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

-

MDPI. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

-

Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett. [Link]

-

ACS Publications. (2014). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

ACS Publications. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]

-

Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. [Link]

-

ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]

-

Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]

-

ResearchGate. (n.d.). The Reimer–Tiemann Reaction. [Link]

-

ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]

-

NIH National Center for Biotechnology Information. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

ResearchGate. (n.d.). A convenient preparation of indoline. [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

-

Synfacts. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

-

ResearchGate. (2017). A convenient preparation of indoline. [Link]

-

L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Prevention of Indoline-6-carbaldehyde Oxidation

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Indoline-6-carbaldehyde in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to address the common challenges associated with the stability of this compound, particularly its susceptibility to oxidation. This guide provides in-depth technical information, troubleshooting protocols, and preventative measures to ensure the integrity and reliability of your experiments.

Introduction: The Challenge of Indoline-6-carbaldehyde Stability

Indoline-6-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. However, like many aromatic aldehydes, it is prone to oxidation, which can significantly impact experimental outcomes. The primary degradation pathway involves the conversion of the aldehyde functional group to the corresponding carboxylic acid, Indoline-6-carboxylic acid. This seemingly minor change can lead to a loss of biological activity, altered reaction kinetics, and the formation of impurities that complicate purification and analysis.

This guide will equip you with the knowledge and practical strategies to mitigate the oxidation of Indoline-6-carbaldehyde, ensuring the integrity of your starting materials and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of Indoline-6-carbaldehyde oxidation?

A1: While not always visually apparent, oxidation can sometimes lead to a slight change in the color of the solid material, often developing a yellowish or brownish tint over time. In solution, the formation of a precipitate (Indoline-6-carboxylic acid is generally less soluble than the aldehyde in many organic solvents) can be an indicator of significant degradation. However, the most reliable method for detecting oxidation is through analytical techniques such as HPLC, TLC, or NMR spectroscopy.

Q2: How quickly does Indoline-6-carbaldehyde oxidize?

A2: The rate of oxidation is dependent on several factors, including:

-

Exposure to Air (Oxygen): Oxygen is the primary culprit in the oxidation of aldehydes.

-

Temperature: Higher temperatures accelerate the rate of oxidation.

-

Light: Exposure to light, particularly UV light, can catalyze the oxidation process.

-

Presence of Impurities: Trace metals or other impurities can act as catalysts for oxidation.

-

Solvent: The choice of solvent can influence the stability of the aldehyde.

Under ambient conditions and with repeated exposure to air, noticeable oxidation can occur within days to weeks.

Q3: Can I still use my Indoline-6-carbaldehyde if it has partially oxidized?

A3: It is strongly recommended to use pure material for your experiments to ensure reproducibility and accurate interpretation of results. The presence of the carboxylic acid impurity can interfere with your reaction. However, if you have a significant amount of partially oxidized material, you may be able to purify it using the methods described in the "Troubleshooting and Purification" section of this guide.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section provides a systematic approach to identifying and resolving issues related to the oxidation of Indoline-6-carbaldehyde.

Issue 1: Unexpected Reaction Outcomes or Low Yields

-

Symptom: Your reaction is not proceeding as expected, you are observing unexpected byproducts, or your yields are consistently low.

-

Potential Cause: The starting material, Indoline-6-carbaldehyde, may be contaminated with its oxidized form, Indoline-6-carboxylic acid. The carboxylic acid can interfere with the reaction by altering the stoichiometry or participating in side reactions.

-

Troubleshooting Steps:

-

Purity Check: Analyze your starting material using one of the analytical methods described in the "Analytical Protocols" section to quantify the level of oxidation.

-

Purification: If significant oxidation is detected, purify the Indoline-6-carbaldehyde using the column chromatography protocol provided below.

-

Fresh Material: Whenever possible, use a fresh, unopened bottle of the reagent.

-

Issue 2: Inconsistent Results Between Experiments

-

Symptom: You are unable to reproduce your own results, even when following the same protocol.

-

Potential Cause: The purity of your Indoline-6-carbaldehyde may be varying between experiments due to ongoing oxidation.

-

Troubleshooting Steps:

-

Standardize Handling: Implement a strict handling protocol for Indoline-6-carbaldehyde, as outlined in the "Best Practices for Prevention" section.

-

Aliquot and Store: Upon receiving a new bottle, aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.

-

Regular Purity Checks: If you are using an older batch of the reagent, perform a quick purity check (e.g., by TLC) before each use.

-

Best Practices for Prevention of Oxidation

Proactive measures are the most effective way to prevent the oxidation of Indoline-6-carbaldehyde.

Storage Conditions

Proper storage is the first line of defense against oxidation.

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant. |

| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical reactions, including oxidation. |

| Light | Amber or Opaque Vial | Protects the compound from light-catalyzed degradation. |

| Container | Tightly Sealed | Prevents the ingress of atmospheric oxygen and moisture. |

Handling Procedures

Adhering to proper handling techniques is crucial, especially when the compound is in use.

Caption: Workflow for handling Indoline-6-carbaldehyde to minimize oxidation.

Use of Antioxidants

For long-term storage or for reactions that are particularly sensitive to oxidation, the addition of a radical scavenger can be beneficial.

-

Butylated Hydroxytoluene (BHT): BHT is a common and effective antioxidant for organic compounds.[1]

-

Recommended Concentration: A very small amount, typically 0.001 to 0.01% by weight, is sufficient.

-

Procedure: Add the calculated amount of BHT to the Indoline-6-carbaldehyde solid before placing it under an inert atmosphere for storage.

-

Analytical Protocols for Detecting Oxidation

Regularly monitoring the purity of your Indoline-6-carbaldehyde is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for detecting the presence of Indoline-6-carboxylic acid.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)[2] |

| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Expected Elution | The more polar Indoline-6-carboxylic acid will elute earlier than the less polar Indoline-6-carbaldehyde. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to detect and quantify the extent of oxidation.

Sample Preparation for NMR Analysis:

-

Dissolution: Dissolve a known amount of the Indoline-6-carbaldehyde sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Transfer: Transfer the clear solution to an NMR tube.

Expected Spectral Changes:

-

Aldehyde Proton: The characteristic singlet of the aldehyde proton in Indoline-6-carbaldehyde (typically around 9.8-10.0 ppm) will decrease in intensity.

-

Carboxylic Acid Proton: A new, broad singlet corresponding to the carboxylic acid proton of Indoline-6-carboxylic acid will appear in the downfield region (typically >10 ppm).

Troubleshooting and Purification Protocol

If your Indoline-6-carbaldehyde has undergone significant oxidation, you can purify it using the following protocol.

Purification by Flash Column Chromatography

Principle: This technique separates compounds based on their polarity. The less polar Indoline-6-carbaldehyde will travel faster down the column than the more polar Indoline-6-carboxylic acid.

Detailed Protocol:

-

Slurry Preparation: Dissolve the crude Indoline-6-carbaldehyde in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Loading: Carefully load the prepared slurry onto the top of the packed column.

-

Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure aldehyde.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Indoline-6-carbaldehyde.

Caption: Step-by-step workflow for the purification of Indoline-6-carbaldehyde.

Forced Degradation Study Protocol

A forced degradation study can help you understand the stability of Indoline-6-carbaldehyde under various stress conditions and is a crucial part of developing a stability-indicating analytical method.[1][3]

Objective: To intentionally degrade Indoline-6-carbaldehyde to generate its primary degradation product (Indoline-6-carboxylic acid) for analytical method development and validation.

Protocol for Oxidative Stress:

-

Sample Preparation: Prepare a solution of Indoline-6-carbaldehyde in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[1]

-

Stress Condition: To this solution, add a small volume of a dilute hydrogen peroxide (H₂O₂) solution (e.g., 3%).

-

Incubation: Allow the mixture to stand at room temperature, protected from light.

-

Monitoring: Monitor the degradation over time by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC.

-

Quenching: Once sufficient degradation (typically 5-20%) is observed, quench the reaction by adding a small amount of an antioxidant solution (e.g., sodium bisulfite) to consume the excess H₂O₂.[3]

-

Analysis: Analyze the final degraded sample by HPLC and other analytical techniques to confirm the identity of the degradation product.

References

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. 2017. [Link]

-

(PDF) Principles of Inert Atmosphere Storage - ResearchGate. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Multi Synthesis Problems Organic Chemistry - KIET. [Link]

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC - NIH. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. [Link]

-

Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

-

Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ResearchGate. [Link]

-

[PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. [Link]

-

Three-component assembly of stabilized fluorescent isoindoles - PMC - NIH. [Link]

-

An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents | Request PDF - ResearchGate. [Link]

-

Organic Chemistry Synthesis Problems. [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

-

Synthesis of indolines - Organic Chemistry Portal. [Link]

-

19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry - YouTube. [Link]

-

NMR Sample Preparation. [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed. [Link]

-

An HPLC/CAD method for determination of fatty acids in metered dose inhalation products - ACG Publications. [Link]

-

NMR Sample Preparation - Chemical Instrumentation Facility. [Link]

-

Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - Beilstein Journals. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]

-

How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

-

Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides - American Chemical Society. [Link]

-

Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. [Link]

-

Experimental and theoretical investigations into the stability of cyclic aminals - PMC - NIH. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC - PubMed Central. [Link]

-

Imidazole - Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Indoline Synthesis

Welcome to the technical support center for catalyst optimization in indoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalytic cyclization reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you achieve optimal efficiency, yield, and selectivity in your experiments.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries related to catalyst loading in palladium-catalyzed indoline synthesis, a prevalent and powerful method in heterocyclic chemistry.[1][2]

Q1: What is a typical catalyst loading range for palladium-catalyzed indoline synthesis, and why is optimization critical?

A1: A typical starting point for palladium catalyst loading in academic literature is often between 1-5 mol%. However, for process development and cost-effectiveness, the goal is to reduce this significantly, ideally to <0.5 mol%.[3]

Optimization is critical for several reasons:

-

Economic Viability: Palladium is a precious metal, and minimizing its use is essential for large-scale synthesis.

-

Product Purity: High catalyst loading can sometimes lead to side reactions, such as the formation of homocoupling biaryl products, which complicate purification.[3] Lowering the catalyst concentration can often mitigate these side reactions.

-

Turnover Number (TON) and Turnover Frequency (TOF): These metrics define catalyst efficiency. A lower catalyst loading that still provides a high yield signifies a more efficient and robust catalytic system (higher TON).

-

Environmental Impact: Reducing metal waste aligns with the principles of green chemistry.